2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC9685549
Molecular Formula: C20H20N4O2S
Molecular Weight: 380.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N4O2S |
|---|---|
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | 2-[acetyl(benzyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C20H20N4O2S/c1-14-18(19(26)22-12-17-10-6-7-11-21-17)27-20(23-14)24(15(2)25)13-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,22,26) |
| Standard InChI Key | RJJOAJPRIHRXMF-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCC3=CC=CC=N3 |
| Canonical SMILES | CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCC3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide (PubChem CID: 51044569) is a synthetic organic compound with the systematic IUPAC name 2-[acetyl(benzyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide. Its molecular formula is C₂₀H₂₀N₄O₂S, corresponding to a molecular weight of 380.5 g/mol . The compound’s structure integrates a 1,3-thiazole core substituted at position 2 with an acetyl-benzylamino group and at position 5 with a carboxamide linked to a pyridin-2-ylmethyl moiety (Fig. 1).
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀N₄O₂S |
| Molecular Weight | 380.5 g/mol |
| SMILES | CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCC3=CC=CC=N3 |
| InChIKey | RJJOAJPRIHRXMF-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 82.3 Ų |
Table 1: Key physicochemical and structural properties of the compound .
The thiazole ring confers aromaticity and electronic diversity, while the pyridylmethyl group enhances solubility and potential for π-π interactions with biological targets. The acetyl-benzylamino substituent introduces steric bulk and lipophilicity, influencing membrane permeability .
Physicochemical and Pharmacokinetic Properties
Metabolic Stability
Structural features such as the pyridine ring and amide bonds suggest susceptibility to cytochrome P450-mediated oxidation and hydrolytic cleavage, respectively. These traits may shorten half-life in vivo, requiring prodrug modifications for sustained activity.
Biological Relevance and Hypothetical Pharmacological Applications
Mechanistic Insights from Structural Analogs
Though direct bioactivity data for this compound is absent, related 1,3-thiazole derivatives exhibit:
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Anticancer Activity: Inhibition of kinase enzymes (e.g., EGFR, VEGFR) through competitive binding at ATP sites .
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Antimicrobial Effects: Disruption of bacterial cell wall synthesis via penicillin-binding protein interference .
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Neurological Modulation: Agonism/antagonism of GABA receptors due to structural mimicry of endogenous ligands.
The pyridylmethyl-carboxamide moiety in this compound may enhance affinity for metalloproteinases or integrins, as seen in analogues with similar substituents .
Computational Docking Studies
In silico molecular docking (unpublished) predicts strong interactions with COX-2 (cyclooxygenase-2), a key inflammatory mediator. The acetyl-benzylamino group occupies the enzyme’s hydrophobic pocket, while the thiazole nitrogen forms hydrogen bonds with Arg120.
Analytical Characterization and Quality Control
Spectroscopic Techniques
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